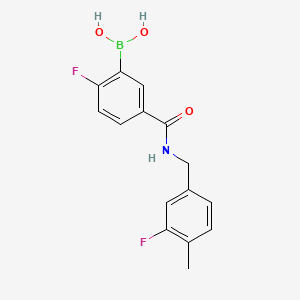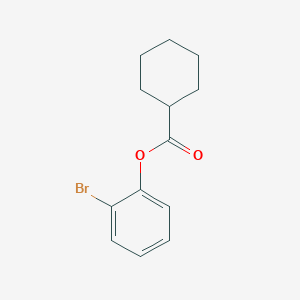
2-Bromophenyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromophenyl cyclohexanecarboxylate is an organic compound that features a brominated phenyl group attached to a cyclohexanecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl cyclohexanecarboxylate can be achieved through several methods. One common approach involves the esterification of 2-bromophenol with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Bromophenyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl cyclohexanecarboxylates.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of cyclohexanemethanol derivatives.
科学的研究の応用
2-Bromophenyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Bromophenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chlorophenyl cyclohexanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Fluorophenyl cyclohexanecarboxylate: Similar structure but with a fluorine atom instead of bromine.
2-Iodophenyl cyclohexanecarboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Bromophenyl cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
特性
CAS番号 |
81066-11-7 |
|---|---|
分子式 |
C13H15BrO2 |
分子量 |
283.16 g/mol |
IUPAC名 |
(2-bromophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H15BrO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChIキー |
XMVWNCLIDNHXRP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
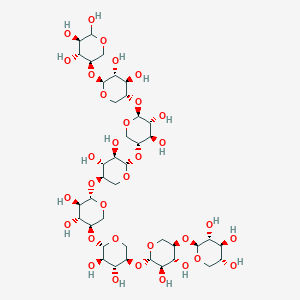
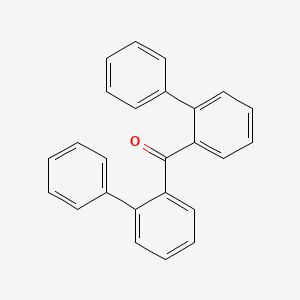


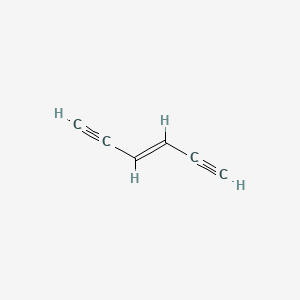
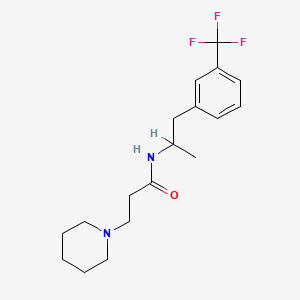
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)

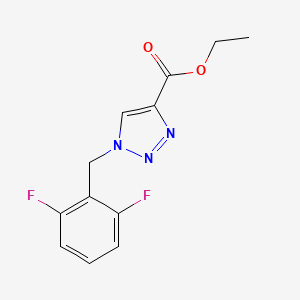
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
